9-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine
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Overview
Description
9-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic compound with the molecular formula C18H23N7OS and a molecular weight of 385.5 g/mol. This compound is primarily used in research settings due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves multiple steps, starting with the preparation of the pyrimidine and purine intermediates. The key steps include:
Formation of the pyrimidine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Attachment of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Final assembly: The final step involves the coupling of the pyrimidine and purine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine or purine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
9-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and molecular biology.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-(methylsulfanyl)pyrimidine: Shares the pyrimidine core but lacks the purine and piperazine moieties.
6-methylsulfanyl-9-(oxan-2-yl)purine: Similar purine structure but different substituents.
Uniqueness
9-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is unique due to its combination of pyrimidine, purine, and piperazine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H26N8OS |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
9-methyl-6-[4-[2-methylsulfanyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]purine |
InChI |
InChI=1S/C20H26N8OS/c1-26-13-23-17-18(26)21-12-22-19(17)28-7-5-27(6-8-28)16-11-15(24-20(25-16)30-2)14-3-9-29-10-4-14/h11-14H,3-10H2,1-2H3 |
InChI Key |
WEOONIZCOZJBJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=NC(=C4)C5CCOCC5)SC |
Origin of Product |
United States |
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